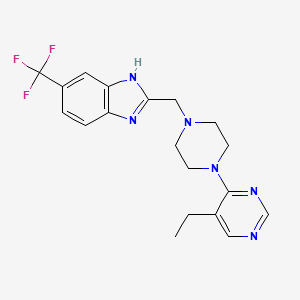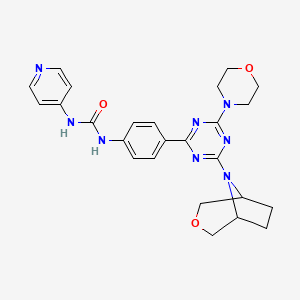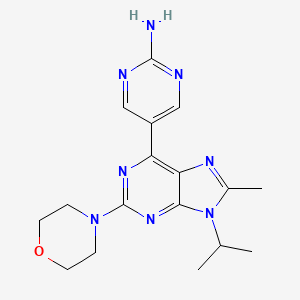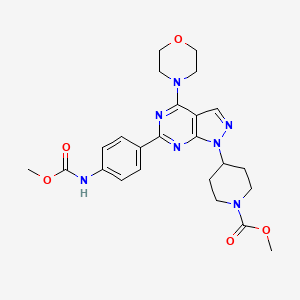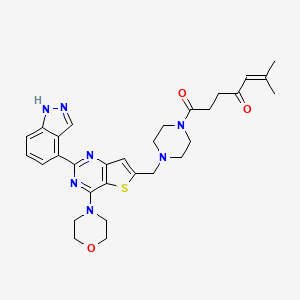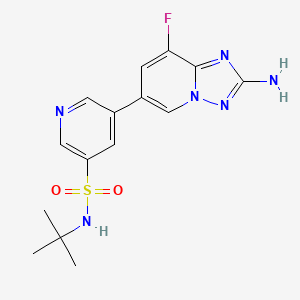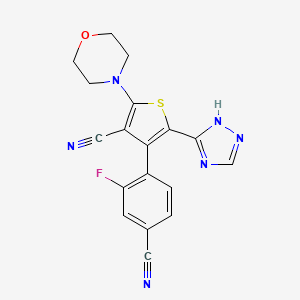
936616-33-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 936616-33-0 is known as s-Mu-conotoxin CnIIIC. It is a synthetic oligopeptide derived from the venom of marine cone snails, specifically from the species Conus consors. This compound is a 22 amino acid length conotoxin polypeptide that exhibits muscle-relaxing properties .
Wissenschaftliche Forschungsanwendungen
s-Mu-conotoxin CnIIIC has a wide range of scientific research applications:
Chemistry: Used as a probe to study the structure and function of voltage-gated sodium channels.
Biology: Investigates the role of sodium channels in muscle contraction and neuronal signaling.
Medicine: Explores potential therapeutic applications for conditions involving muscle hyperactivity and pain management.
Industry: Incorporated into high-end skincare products for its muscle-relaxing and anti-aging properties
Wirkmechanismus
Target of Action
The compound 936616-33-0, also known as s-Mu-conotoxin CnIIIC , is a synthetic oligopeptide derived from marine cone snails’ toxins . It primarily targets voltage-gated sodium channels (NaV) , specifically the NaV1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. NaV1.5 in the heart, NaV1.8 in dorsal ganglia, or neuronal NaV1.6-1.7 channels . This selectivity makes it a safer ingredient as it can block only muscular contractions without adverse effects on other organs and tissues .
Mode of Action
s-Mu-conotoxin CnIIIC interacts with its targets by blocking the voltage-gated sodium channels . This blocking action inhibits the rapid electrical signal from neurons to muscles, which is essential for muscle contraction . By selectively blocking the NaV1.4 sodium channels in muscles, it can manage specific physiological functions safely .
Biochemical Pathways
The primary biochemical pathway affected by s-Mu-conotoxin CnIIIC is the neuromuscular transmission pathway . By blocking the NaV1.4 sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the transmission of electrical signals from neurons to muscles . This disruption leads to muscle relaxation .
Pharmacokinetics
It’s known that the compound exhibits its effects with just a topical application, suggesting it may have good skin penetration properties .
Result of Action
The primary result of s-Mu-conotoxin CnIIIC’s action is muscle relaxation . By blocking the NaV1.4 sodium channels, it inhibits muscle contractions . This leads to a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It’s incorporated in high-end skincare applications and exhibits a significant anti-aging effect .
Action Environment
Given that it’s used in skincare applications, factors such as skin ph, temperature, and the presence of other ingredients in the formulation could potentially influence its action .
Biochemische Analyse
Biochemical Properties
s-Mu-conotoxin CnIIIC interacts with voltage-gated sodium channels, specifically Na V 1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. Na V 1.5 in the heart, Na V 1.8 in dorsal ganglia, or neuronal Na V 1.6-1.7 channels .
Cellular Effects
s-Mu-conotoxin CnIIIC blocks muscular contractions without adverse effects on other organs and tissues . By blocking mimic muscles, s-Mu-Conotoxin CnIIIC leaves a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles .
Molecular Mechanism
s-Mu-conotoxin CnIIIC is a potent antagonist of the voltage-gated NaV1.4 sodium channel . It acts at the neuromuscular junction with an IC50 of 1.3 nM .
Temporal Effects in Laboratory Settings
The compound this compound exhibits a significant anti-aging effect with just a topical application and without injections or invasive procedures
Dosage Effects in Animal Models
In tests on rodents, s-Mu-conotoxin CnIIIC exhibited muscle relaxing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: s-Mu-conotoxin CnIIIC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of s-Mu-conotoxin CnIIIC follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: s-Mu-conotoxin CnIIIC undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed: The major products formed from these reactions are the oxidized and reduced forms of s-Mu-conotoxin CnIIIC, which differ in their disulfide bond configurations .
Vergleich Mit ähnlichen Verbindungen
s-Mu-conotoxin GIIIA: Another conotoxin that targets sodium channels but with different selectivity.
s-Mu-conotoxin PIIIA: Known for its ability to block both sodium and potassium channels.
Uniqueness: s-Mu-conotoxin CnIIIC is unique due to its high selectivity for Na V 1.4 sodium channels, making it particularly effective for muscle relaxation without significant side effects on other tissues. This specificity is not as pronounced in other similar conotoxins, which may target multiple ion channels .
Eigenschaften
CAS-Nummer |
936616-33-0 |
|---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


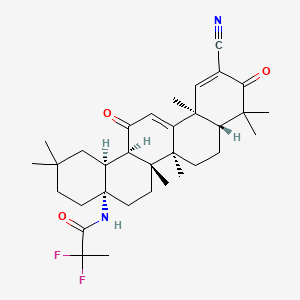
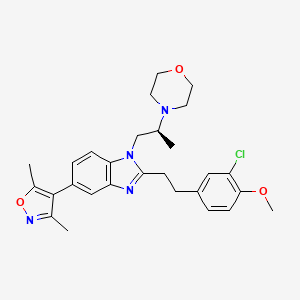
![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)
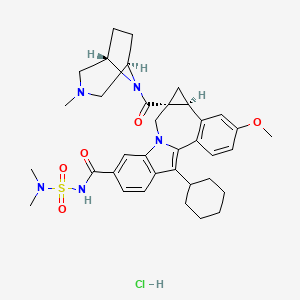
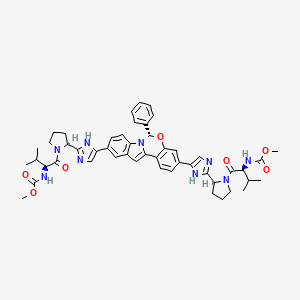
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
